Substance P, pro(9)-met(O2)(11)-
Overview
Description
Substance P, pro(9)-met(O2)(11)- is a modified form of the neuropeptide Substance P. Substance P is an 11 amino acid neuropeptide that belongs to the tachykinin family and functions as a neurotransmitter and neuromodulator. It is primarily involved in processes such as nociception (pain perception) and inflammation . The modified form, pro(9)-met(O2)(11)-, indicates specific substitutions at the 9th and 11th positions of the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P, pro(9)-met(O2)(11)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific substitutions at the 9th and 11th positions are introduced during the synthesis process using protected amino acid derivatives. The reaction conditions generally include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Substance P, pro(9)-met(O2)(11)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired product from impurities based on differences in their chemical properties .
Chemical Reactions Analysis
Types of Reactions
Substance P, pro(9)-met(O2)(11)-, can undergo various chemical reactions, including:
Oxidation: The methionine residue at the 11th position can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents such as DIC and HOBt are used in peptide synthesis to introduce substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide at the 11th position.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Substance P, pro(9)-met(O2)(11)-, has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling, particularly in pain perception and inflammation.
Medicine: Explored as a potential therapeutic agent for pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Substance P, pro(9)-met(O2)(11)-, exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of various neurotransmitters and cytokines. This activation results in the modulation of pain perception and inflammatory responses. The specific substitutions at the 9th and 11th positions may alter the binding affinity and efficacy of the peptide .
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: Another member of the tachykinin family with similar functions.
Neuropeptide K: A longer form of neurokinin A with additional biological activities.
Neuropeptide γ: Another tachykinin peptide with distinct receptor binding properties.
Uniqueness
Substance P, pro(9)-met(O2)(11)-, is unique due to its specific substitutions, which may confer different biological activities and receptor binding affinities compared to other tachykinin peptides. These modifications can be exploited to develop targeted therapies with improved efficacy and reduced side effects .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H102N18O15S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-100(3,98)99)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAZADKEBGTART-RZGVDQIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H102N18O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149404 | |
Record name | Substance P, pro(9)-met(O2)(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1419.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110880-54-1 | |
Record name | Substance P, pro(9)-met(O2)(11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P, pro(9)-met(O2)(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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